molecular formula C10H7BrN2O2 B3126052 N-(5-bromopyridin-2-yl)-methylmaleimide CAS No. 330942-91-1

N-(5-bromopyridin-2-yl)-methylmaleimide

Cat. No.: B3126052
CAS No.: 330942-91-1
M. Wt: 267.08 g/mol
InChI Key: HOWJHJHVHWEECZ-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Maleimide (B117702) Chemistry

N-substituted maleimides are a class of organic compounds characterized by a maleimide ring where the nitrogen atom is attached to a substituent group. The maleimide ring itself is a five-membered dicarbonyl imide of maleic acid. These compounds are known for their reactivity, particularly in Michael addition reactions and Diels-Alder cycloadditions, making them valuable building blocks in organic synthesis. researchgate.net

The reactivity of the maleimide core is significantly influenced by the nature of the N-substituent. This substituent can modify the electronic properties of the maleimide double bond, affecting its susceptibility to nucleophilic attack. Furthermore, the substituent can introduce additional functionalities, allowing for the creation of bifunctional molecules. For instance, N-substituted maleimides have been used in the synthesis of polymers and in bioconjugation chemistry to link molecules to proteins. ekb.egmdpi.com

The synthesis of N-substituted maleimides typically involves a two-step process. mdpi.comtandfonline.com First, maleic anhydride (B1165640) is reacted with a primary amine to form a maleamic acid intermediate. mdpi.com Subsequent dehydration, often using acetic anhydride and a catalyst like sodium acetate (B1210297), leads to the formation of the N-substituted maleimide. mdpi.comtandfonline.com

Table 1: General Reactions of N-Substituted Maleimides

Reaction TypeDescription
Michael AdditionThe electron-deficient double bond of the maleimide readily undergoes conjugate addition with nucleophiles such as thiols.
Diels-Alder ReactionThe maleimide double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. researchgate.net
PolymerizationMaleimide-containing monomers can be polymerized to form functional polymers. ajchem-a.com
BioconjugationThe reactivity of the maleimide group is utilized for covalently linking molecules to biomolecules, particularly at cysteine residues. mdpi.com

Significance of Bromopyridine Moieties in Heterocyclic Synthesis

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netelsevierpure.com The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly enhances its synthetic versatility. A bromopyridine moiety serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. rsc.org

The position of the bromine atom on the pyridine ring dictates its reactivity. For instance, in 2-bromopyridine (B144113) and 5-bromopyridine derivatives, the bromine atom can participate in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. mdpi.comresearchgate.netmdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. rsc.orgresearchgate.net

The presence of a bromine atom also influences the electronic properties of the pyridine ring, which can affect the reactivity of other functional groups within the molecule. The 5-bromo-2-pyridyl structural motif is a common feature in many biologically active compounds. heteroletters.orgnih.gov

Table 2: Common Cross-Coupling Reactions Involving Bromopyridines

Reaction NameCoupling PartnersBond FormedCatalyst System (Typical)
Suzuki CouplingOrganoboron compoundsC-CPd(0) catalyst, base
Stille CouplingOrganotin compoundsC-CPd(0) catalyst
Buchwald-Hartwig AminationAminesC-NPd catalyst, base, ligand
Sonogashira CouplingTerminal alkynesC-CPd catalyst, Cu(I) co-catalyst, base
Heck ReactionAlkenesC-CPd catalyst, base

Overview of Synthetic Utility and Research Focus for N-(5-bromopyridin-2-yl)-methylmaleimide

The synthetic utility of this compound is derived from the combined reactivity of its N-substituted maleimide and bromopyridine components. This bifunctional nature allows for its use as a versatile building block in the synthesis of more complex molecules.

The primary research focus for a compound like this compound would likely be in the following areas:

Medicinal Chemistry: The pyridine ring is a well-established pharmacophore, and the ability to further functionalize the molecule via the bromine atom could lead to the development of novel therapeutic agents. nih.gov The maleimide moiety can be used to conjugate the molecule to biological targets.

Materials Science: The potential for this compound to act as a monomer in polymerization reactions opens up possibilities for the creation of novel polymers with specific electronic or physical properties. The bromopyridine unit can be used for post-polymerization modification.

Organic Synthesis: As a bifunctional building block, it can be used in the stepwise or orthogonal synthesis of complex heterocyclic structures. For example, the maleimide could first undergo a Diels-Alder reaction, followed by a Suzuki coupling at the bromopyridine position.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its potential applications can be inferred from the well-established chemistry of its constituent functional groups. Future research would likely involve exploring the orthogonal reactivity of the maleimide and bromopyridine moieties to synthesize novel compounds with interesting biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-4-9(14)13(10(6)15)8-3-2-7(11)5-12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWJHJHVHWEECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 5 Bromopyridin 2 Yl Methylmaleimide

Established Synthetic Pathways from Precursors

The most well-established and conventional route for synthesizing the target compound involves a two-step, one-pot reaction between 2-amino-5-bromopyridine (B118841) and citraconic anhydride (B1165640) (also known as methylmaleic anhydride). This process first yields an intermediate N-(5-bromopyridin-2-yl)-methylmaleamic acid, which subsequently undergoes dehydrative cyclization to form the final imide product.

The initial step of the synthesis is the nucleophilic acyl substitution reaction where the primary amino group of 2-amino-5-bromopyridine attacks one of the carbonyl carbons of citraconic anhydride. This reaction opens the anhydride ring to form the corresponding amic acid intermediate. This step is typically carried out at a moderate temperature to ensure the selective formation of the amic acid without premature or uncontrolled cyclization.

The second step is the crucial intramolecular cyclization of the amic acid, which involves the elimination of a water molecule to form the stable five-membered imide ring. This dehydration is the most challenging part of the synthesis and requires specific catalysts or conditions to proceed efficiently.

The success of the condensation and cyclization sequence is highly dependent on the chosen reaction conditions. Several methods have been established for the synthesis of analogous N-substituted maleimides, which are applicable to the target compound.

One common method involves the use of a chemical dehydrating agent. For instance, a mixture of phosphorus pentoxide (P₂O₅) and sulfuric acid in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) can be employed. mdpi.com The reaction is initially stirred at a lower temperature (e.g., 20°C) to form the amic acid intermediate, after which the temperature is elevated (e.g., 70°C) to drive the cyclization. mdpi.com

Another widely used and effective strategy is azeotropic dehydration. In this approach, the reaction is conducted in a high-boiling non-polar solvent, such as toluene (B28343) or xylene. google.com The water molecule formed during the cyclization is continuously removed from the reaction mixture as an azeotrope with the solvent, thereby driving the equilibrium towards the formation of the imide product. This method often leads to high yields and cleaner reaction profiles. google.com

The table below summarizes typical reaction conditions based on analogous preparations.

Table 1: Typical Reaction Conditions for N-Substituted Imide Synthesis

Parameter Method 1: Chemical Dehydration Method 2: Azeotropic Dehydration
Solvent N,N-Dimethylformamide (DMF) Toluene, Xylene
Dehydrating Agent P₂O₅ / H₂SO₄ Not required (azeotropic removal)
Catalyst Acid catalyst (e.g., H₂SO₄) Acid catalyst (e.g., p-TsOH, optional)
Temperature Step 1: ~20°C; Step 2: ~70-100°C Reflux temperature of solvent (110-140°C)

| Reaction Time | 4-8 hours | 6-12 hours |

Alternative and Emerging Synthetic Routes

While the traditional condensation reaction remains the primary method, research into alternative routes seeks to improve reaction conditions, enhance yields, and facilitate large-scale production.

To overcome the often harsh conditions of thermal dehydration, which can be unsuitable for sensitive substrates, milder and more selective methods are being explored. One emerging strategy involves the use of organocatalysis. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the atroposelective synthesis of N-aryl imides under mild conditions, representing a significant advancement over traditional high-temperature methods. chemrxiv.org

Microwave-assisted synthesis is another powerful technique for accelerating reaction rates and improving yields. The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times for the cyclization step compared to conventional heating methods, often leading to cleaner products by minimizing the formation of thermal degradation byproducts. tsijournals.com

For the industrial-scale synthesis of N-(5-bromopyridin-2-yl)-methylmaleimide, several factors are critical. The process must be cost-effective, safe, and scalable. One-pot syntheses using azeotropic dehydration are often preferred for large-scale operations because they are procedurally simple and avoid the use of corrosive and difficult-to-handle dehydrating agents. google.com The choice of solvent is crucial; it should allow for efficient azeotropic water removal and facilitate easy product isolation. google.com Furthermore, developing a robust and scalable process for the synthesis of the precursor, 2-amino-5-bromopyridine, is also a key consideration for commercial feasibility. heteroletters.org

Purification and Isolation Techniques

The final stage of the synthesis involves the isolation and purification of the this compound product. A common and straightforward isolation procedure involves pouring the cooled reaction mixture into a large volume of cold water or an ice bath. mdpi.com This causes the organic product, which is typically insoluble in water, to precipitate out of the solution. The solid product can then be collected by vacuum filtration and washed with water to remove any residual water-soluble impurities.

Further purification is generally achieved through recrystallization from a suitable organic solvent, such as ethanol (B145695) or an ethanol/water mixture. For compounds that are difficult to crystallize or contain persistent impurities, column chromatography on silica (B1680970) gel is an effective alternative. The purity of the final compound is typically confirmed using standard analytical techniques such as ¹H-NMR spectroscopy, mass spectrometry, and melting point analysis. jneonatalsurg.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Citraconic Anhydride (Methylmaleic Anhydride)
2-Amino-5-bromopyridine
N-(5-bromopyridin-2-yl)-methylmaleamic acid
Phosphorus pentoxide
N,N-dimethylformamide (DMF)
Toluene
Xylene

Conventional Methodologies

The most common and conventional approach to synthesizing this compound involves a two-step process. This method is widely applicable for the preparation of N-aryl and N-heteroaryl maleimides. rsc.org

Step 1: Synthesis of N-(5-bromopyridin-2-yl)-2-methylmaleamic acid

The initial step is the nucleophilic addition of the primary amine, 2-amino-5-bromopyridine, to the anhydride carbonyl of citraconic anhydride (methylmaleic anhydride). This reaction is typically carried out in a suitable aprotic solvent, such as diethyl ether, at room temperature. orgsyn.org The reaction is generally rapid and proceeds with high yield to form the corresponding maleamic acid intermediate, N-(5-bromopyridin-2-yl)-2-methylmaleamic acid. The formation of the maleamic acid is often quantitative. google.com

Reaction Scheme for Step 1:

Typical Reaction Parameters for Maleamic Acid Formation:

ParameterCondition
Reactants 2-amino-5-bromopyridine, Citraconic anhydride
Solvent Diethyl ether, Acetone, or other aprotic solvents
Temperature Room temperature (can be cooled to 15-20°C)
Reaction Time Approximately 1 hour
Work-up The product often precipitates and can be collected by filtration.

Step 2: Cyclodehydration to this compound

The second and final step is the cyclodehydration of the N-(5-bromopyridin-2-yl)-2-methylmaleamic acid intermediate to form the imide ring. A common and effective method for this transformation is the use of acetic anhydride in the presence of a catalyst, such as anhydrous sodium acetate (B1210297). rsc.orgorgsyn.org The mixture is typically heated to facilitate the ring closure and removal of water. This method is particularly well-suited for aromatic maleimides. google.com The crude product can then be isolated by precipitation in water and purified further.

Reaction Scheme for Step 2:

Chemical Reactivity and Mechanistic Investigations of N 5 Bromopyridin 2 Yl Methylmaleimide

Reactivity of the Maleimide (B117702) Moiety

The chemical behavior of N-(5-bromopyridin-2-yl)-methylmaleimide is predominantly dictated by the maleimide functional group. This moiety is characterized by an electron-deficient carbon-carbon double bond, a feature that arises from the presence of two adjacent electron-withdrawing carbonyl groups. rug.nlnih.gov This electronic arrangement makes the maleimide ring a highly reactive electrophile, susceptible to attack by various nucleophiles and an active participant in cycloaddition reactions. researchgate.netmdpi.com

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation and materials science, often categorized as a "click" reaction due to its high efficiency, selectivity, rapid kinetics, and mild reaction conditions. bachem.comresearchgate.net This process allows for the precise and stable covalent linking of molecules in complex environments. bachem.com

The fundamental mechanism of the thiol-maleimide conjugation is a Michael-type addition. bachem.comresearchgate.net In this reaction, a nucleophilic thiol, typically in its deprotonated thiolate form, attacks one of the electrophilic sp² carbons of the maleimide double bond. nih.govrsc.org This nucleophilic attack results in the formation of a stable, covalent succinimidyl thioether linkage. bachem.com The reaction is known for its high specificity and rapid rate, proceeding efficiently without the need for catalysts in many cases. acs.org While the resulting thioether bond is generally stable, it can undergo a retro-Michael reaction under certain physiological conditions, which can lead to thiol exchange. researchgate.netnih.gov

The efficiency, rate, and selectivity of the thiol-maleimide conjugation are highly dependent on the reaction conditions. Key parameters such as pH, solvent, and the presence of initiators play a critical role in the reaction outcome. researchgate.netrsc.org

pH: The pH of the reaction medium is arguably the most critical factor. The reaction is most effective and chemoselective in a pH range of 6.5 to 7.5. nih.govvectorlabs.com Within this window, the thiol exists in equilibrium with its more nucleophilic thiolate form, which readily reacts with the maleimide. mdpi.com At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. vectorlabs.com However, at pH values above 7.5 or 8.0, the maleimide moiety becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative. vectorlabs.comuu.nl Furthermore, at higher pH, the competitive reaction with primary amines (aza-Michael addition) becomes more significant, reducing the chemoselectivity. nih.govvectorlabs.com

Solvent: The choice of solvent influences the reaction mechanism and kinetics. rsc.org In highly polar solvents such as water, dimethyl sulfoxide (B87167) (DMSO), or N,N'-dimethylformamide (DMF), the thiol-maleimide reaction can proceed without a catalyst. vectorlabs.com This is because polar solvents facilitate the formation of the thiolate anion, which is the active nucleophilic species for the reaction. vectorlabs.com

Initiators: While often proceeding without a catalyst, the reaction can be initiated or catalyzed by bases or nucleophiles. rsc.orgrsc.org The choice of initiator can influence whether the reaction follows a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. researchgate.netrsc.org For instance, the addition of a basic catalyst can increase the reaction rate, allowing the thiol-maleimide addition to compete effectively with other simultaneous reactions. rsc.org

ParameterCondition / TypeEffect on Thiol-Maleimide Conjugation
pH 6.5 - 7.5Optimal range for rapid kinetics and high chemoselectivity for thiols. nih.govvectorlabs.com
> 7.5Increased rate of maleimide hydrolysis (inactivation) and competitive side reactions with amines. nih.govvectorlabs.comuu.nl
< 6.5Slower reaction rate due to lower concentration of the reactive thiolate anion. bachem.com
Solvent Polar (e.g., Water, DMSO, DMF)Promotes the formation of the thiolate ion, often allowing the reaction to proceed without a catalyst. rsc.orgvectorlabs.com
Non-polar (e.g., Chloroform)Reaction mechanism and kinetics are more dependent on the initiator used. rsc.org
Initiators Base (e.g., Triethylamine)Can accelerate the reaction rate by promoting thiolate formation. rsc.orgrsc.org
Nucleophile (e.g., Phosphines)Can initiate the reaction through a nucleophile-initiated mechanism. researchgate.netrsc.org

A significant advantage of thiol-maleimide chemistry is its exceptional chemoselectivity. In complex systems containing multiple nucleophilic functional groups, such as proteins or polymers, the maleimide moiety of a compound like this compound will preferentially react with free thiol groups (e.g., from cysteine residues) over other groups like amines (from lysine (B10760008) residues) or hydroxyls, particularly when the pH is maintained between 6.5 and 7.5. nih.govvectorlabs.com This high degree of selectivity is crucial for site-specific modification of biomolecules. researchgate.net However, potential side reactions can occur, such as an intramolecular thiazine (B8601807) rearrangement if the maleimide reacts with an unprotected N-terminal cysteine. bachem.com

The maleimide functional group is a potent dienophile ("diene-loving") for the Diels-Alder reaction, a powerful [4+2] cycloaddition used in organic synthesis. acs.org The electron-deficient nature of the maleimide double bond, induced by the adjacent carbonyl groups, makes it highly reactive toward electron-rich conjugated dienes. rug.nlacs.org This reaction forms a stable six-membered ring, known as the adduct, and is characterized by its high atom economy and stereospecificity. mdpi.comgctlc.org A key feature of many maleimide-based Diels-Alder reactions is their thermal reversibility; the adduct can dissociate back to the original diene and dienophile upon heating, a process known as the retro-Diels-Alder reaction. acs.orgtandfonline.com

The reactivity of the maleimide in a Diels-Alder reaction is dependent on the structure of the diene partner. The reaction rate is governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the maleimide). mdpi.com A smaller energy gap leads to a faster reaction. Electron-rich dienes are therefore highly reactive with electron-poor maleimides. mdpi.com

Furans: Furan (B31954) and its derivatives are common bio-derived dienes that react readily with maleimides to form oxanorbornene adducts. acs.orgmdpi.com These reactions often proceed under mild conditions and are thermally reversible, making them useful for creating dynamic materials. mdpi.comtandfonline.com The forward reaction typically occurs at moderate temperatures (e.g., ~50°C), while the retro-Diels-Alder reaction occurs at higher temperatures (~150°C). rug.nl

Cyclopentadienes: Cyclopentadiene (B3395910) and its derivatives, such as fulvenes, are highly reactive dienes that react with maleimides even at room temperature. rug.nl

Anthracenes: Anthracene acts as a diene across its central ring. It is less reactive than furan or cyclopentadiene and typically requires higher temperatures (e.g., ~125°C) to react with maleimides. rug.nl

DieneGeneral Reactivity with MaleimidesTypical Forward Reaction ConditionsTypical Retro-Reaction Conditions
Furan High reactivity; forms oxanorbornene adducts. acs.orgmdpi.com~50 - 90 °C. rug.nltandfonline.com~150 °C. rug.nl
2,5-Dimethylfuran High reactivity, often faster than unsubstituted furan.Reflux in solvent (e.g., diethyl ether, ~92°C) or microwave (140°C). tandfonline.comNot specified, but generally higher than the forward reaction.
Cyclopentadiene Very high reactivity. researchgate.netRoom temperature. rug.nl~60 °C (for fulvene-maleimide adducts). rug.nl
Anthracene Moderate reactivity, requires higher temperatures. rug.nl~125 °C. rug.nlNot achieved experimentally in some systems. rug.nl

Diels-Alder Cycloaddition Reactions

Norbornadiene-Maleimide Click Reactions

The maleimide functional group is a potent dienophile in Diels-Alder [4+2] cycloaddition reactions. Its reaction with norbornadiene (NBD) is a notable example of a "click" reaction, valued for its efficiency and mild reaction conditions. Norbornadiene itself does not act as the diene; instead, it serves as a stable, accessible precursor to cyclopentadiene (Cp), which is highly reactive. escholarship.org The reaction cascade involves the in-situ, on-demand generation of cyclopentadiene from norbornadiene, often triggered by a reagent like dipyridyl-tetrazine (DpTz). escholarship.org The freshly generated cyclopentadiene then rapidly and quantitatively undergoes a Diels-Alder cycloaddition with the maleimide. escholarship.org

In the case of this compound, this sequence would result in the formation of a stable Diels-Alder adduct. This two-step, one-pot process is metal-free, air-tolerant, and proceeds to completion, making it a robust conjugation strategy. escholarship.org The utility of this reaction is prominent in polymer chemistry for creating block copolymers and complex macromolecular architectures. escholarship.orgresearchgate.net

Table 1: Representative Norbornadiene-Maleimide Click Reaction

Reactant 1Reactant 2TriggerReaction TypeProduct
This compoundNorbornadieneDipyridyl-tetrazineInverse-electron-demand Diels-Alder followed by normal Diels-AlderCyclopentadiene adduct of this compound

Other Nucleophilic Additions to the Maleimide Double Bond

The electron-deficient double bond of the maleimide ring is highly susceptible to conjugate addition, particularly the Thiol-Michael addition reaction. This reaction, often termed thiol-maleimide "click" chemistry, involves the addition of a thiol to the maleimide double bond to form a stable thioether linkage. nih.govthermofisher.com The reaction is exceptionally rapid and highly specific for thiols, especially within a pH range of 6.5 to 7.5. thermofisher.comresearchgate.net Under these conditions, the reaction rate with thiols can be up to 1,000 times faster than with amines, ensuring high chemoselectivity in complex environments like biological systems. researchgate.net

The mechanism can be initiated by either a base or a nucleophile. rsc.orgresearchgate.net In base-catalyzed pathways, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the maleimide. researchgate.net In nucleophile-initiated pathways, a nucleophile attacks the maleimide first, creating a carbanion that is subsequently protonated by the thiol. rsc.orgresearchgate.net The choice of solvent, catalyst, and the nature of the thiol can influence the dominant mechanism. rsc.org While generally considered stable, the resulting succinimide (B58015) thioether adduct can undergo retro and exchange reactions in the presence of other thiols under physiological conditions, a property that can be exploited for controlled-release applications. nih.gov

Table 2: Representative Thiol-Michael Addition to N-Substituted Maleimides

Maleimide DerivativeThiol NucleophilepHSolventProduct Type
This compoundCysteine-containing peptide6.5 - 7.5Aqueous BufferThioether Adduct
N-ethylmaleimide4-mercaptophenylacetic acid~7.4Aqueous BufferThioether Adduct
N-phenylmaleimide2-AminoethanethiolNot specifiedNot specifiedThioether Adduct

Reactivity of the 5-Bromopyridin-2-yl Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring provides a reactive site for a variety of powerful transition metal-catalyzed cross-coupling reactions. This functionality allows for the construction of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity and diversity achievable from the this compound scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organic halide with an organoboron compound, typically in the presence of a palladium catalyst and a base. youtube.com The 5-bromo-2-pyridyl moiety is a suitable substrate for this transformation. The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

This methodology allows for the coupling of this compound with a wide array of aryl, heteroaryl, alkyl, and alkenyl boronic acids or their corresponding esters. nih.gov The reaction tolerates a broad range of functional groups and reaction conditions can be optimized by tuning the catalyst, ligand, base, and solvent system. nih.govnih.gov For instance, catalysts based on palladium with phosphine (B1218219) ligands like DPPF or specialized phosphine oxides are often effective for coupling heteroaryl bromides. nih.govmdpi.com

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Aryl/Heteroaryl BromideBoronic Acid/EsterCatalyst/LigandBaseSolventYield
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol (B145695)/WaterVariable
ortho-bromoanilinesVarious aryl/alkyl boronic estersCataCXium A palladacycleK₃PO₄2-MeTHF/WaterGood to Excellent
(E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimineAryl/het-aryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterNot specified

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond via the reaction of an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The 5-bromopyridin-2-yl group is a competent electrophile for this transformation. The catalytic cycle involves two interconnected cycles: a palladium cycle similar to the Suzuki reaction and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org

This reaction would allow for the direct alkynylation of the this compound core, introducing a linear, rigid alkyne moiety. The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, often requiring higher temperatures for efficient conversion. wikipedia.org However, numerous modern protocols exist that achieve high yields under milder conditions, including copper-free systems and reactions performed in aqueous media. scirp.orgucsb.edu

Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives

Aryl/Heteroaryl BromideTerminal AlkyneCatalyst SystemBaseSolventYield
2-amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF72-96%
Various bromopyridinesVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₂NHBenzeneNot specified
BromobenzenePhenylacetylenePdCl₂(CH₃CN)₂ / X-PhosEt₃NWater with PTS~90%

The Ullmann reaction, and its modern variants, facilitate the formation of carbon-nitrogen bonds by coupling an aryl halide with an N-nucleophile, such as an amine, amide, or heterocycle. wikipedia.org This reaction is traditionally catalyzed by copper. organic-chemistry.org While classic Ullmann conditions required harsh temperatures and stoichiometric copper, contemporary methods employ catalytic amounts of copper, often in conjunction with a ligand (e.g., phenanthroline derivatives), to achieve the transformation under much milder conditions. nih.govresearchgate.net

For this compound, an Ullmann-type C-N coupling would enable the substitution of the bromine atom with a variety of nitrogen-containing groups. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl compounds. The reaction mechanism is thought to involve the formation of an organocopper intermediate which then reacts with the N-nucleophile. wikipedia.org The choice of ligand, base, and solvent is critical for achieving high yields and suppressing side reactions, such as homocoupling of the aryl halide. nih.gov

Table 5: Examples of Ullmann-Type C-N Coupling with Heteroaryl Halides

Aryl/Heteroaryl HalideN-NucleophileCatalyst/LigandBaseSolventYield
Various heteroaryl bromidesVarious heteroaryl triflates (as N-source surrogate)Ni(COD)₂ / dtbbpyNot specifiedDMF50-75%
Iodo-oxazole2-pyridinoneCuI / 4,7-dimethoxy-1,10-phenanthrolineAg₂CO₃ (additive)Not specifiedUseful yields
Aryl IodidesAmides/Thiols/PhenolsCuI / 1,1,1-Tris(hydroxymethyl)ethaneK₂CO₃DMFModerate to High
Other Palladium-Mediated Transformations

While Suzuki, Heck, and Sonogashira couplings are common for aryl halides, the this compound scaffold can theoretically participate in a range of other palladium-catalyzed transformations. These reactions often leverage the C-Br bond for the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of the molecule.

One such class of reactions is palladium-catalyzed carbonylation . In this process, carbon monoxide can be inserted into the carbon-bromine bond to form acyl-palladium intermediates. These intermediates can then be trapped by various nucleophiles, such as alcohols or amines, to yield esters and amides, respectively. For a molecule like this compound, this would allow for the introduction of a carbonyl group at the 5-position of the pyridine ring, providing a handle for further derivatization.

Another relevant transformation is the Buchwald-Hartwig amination . This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst. While this is a common C-N cross-coupling, its application to this compound would be strategic for linking this moiety to other nitrogen-containing molecules, including biomolecules or synthetic polymers. Research on related 2-bromopyridyl functionalities has demonstrated the feasibility of this reaction, achieving moderate yields with various N-alkyl/aryl substituted phthalimide (B116566) analogs using palladium acetate (B1210297) and BINAP as the ligand. youtube.comnih.gov

Palladium-catalyzed cyanation reactions offer a direct route to introducing a nitrile group onto the pyridine ring. Using a cyanide source, such as zinc cyanide or potassium cyanide, the bromine atom can be displaced to form 5-cyano-2-(methylmaleimido)pyridine. The nitrile group is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

The following table summarizes the potential outcomes of these palladium-mediated transformations on this compound, based on established methodologies for similar aryl halides.

Reaction Type Reagents Potential Product Significance
CarbonylationCO, Pd catalyst, Nu-H (e.g., ROH, R2NH)N-(5-(alkoxycarbonyl/amido)pyridin-2-yl)-methylmaleimideIntroduction of carbonyl functionalities
Buchwald-Hartwig AminationR2NH, Pd catalyst, BaseN-(5-(dialkylamino)pyridin-2-yl)-methylmaleimideFormation of C-N bonds for complex molecule synthesis
CyanationZn(CN)2 or KCN, Pd catalystN-(5-cyanopyridin-2-yl)-methylmaleimideIntroduction of a versatile nitrile group

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

In the case of 2-halopyridines, nucleophilic attack is favored at the 2-position. youtube.com For this compound, the bromine atom is at the 5-position, which is meta to the ring nitrogen. Direct SNAr displacement of the bromide is therefore less favorable than for halogens at the 2- or 4-positions. However, reactions can still proceed, often requiring forcing conditions such as high temperatures or very strong nucleophiles.

A more plausible SNAr pathway could involve activation of the pyridine ring, for instance, by N-oxidation or by using a highly reactive nucleophile. For example, strong nucleophiles like thiols or alkoxides could potentially displace the bromide at the 5-position, especially if the reaction is driven to completion. Recent studies on 2-halopyridinium ketene (B1206846) hemiaminals have shown that activation of the pyridine nitrogen can dramatically enhance the rate of SNAr with sulfur nucleophiles, even at room temperature. chemrxiv.orgresearchgate.net

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The subsequent elimination of the leaving group (in this case, the bromide ion) restores the aromaticity of the ring. researchgate.netnih.gov

The following table outlines potential SNAr reactions for this compound.

Nucleophile Potential Product Reaction Conditions
Alkoxide (e.g., NaOMe)N-(5-methoxypyridin-2-yl)-methylmaleimideHigh temperature, polar aprotic solvent
Thiolate (e.g., NaSPh)N-(5-(phenylthio)pyridin-2-yl)-methylmaleimideElevated temperature or with ring activation
Amine (e.g., piperidine)N-(5-(piperidin-1-yl)pyridin-2-yl)-methylmaleimideForcing conditions, possibly with a catalyst

Ruthenium(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions

While specific examples involving this compound are not documented, the field of ruthenium-catalyzed reactions offers intriguing possibilities for this scaffold. Ruthenium catalysts are known to mediate a variety of transformations, including C-H activation and domino or cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials.

The N-aryl-2-aminopyridine substructure, which is analogous to the core of this compound, is a known directing group for ruthenium-catalyzed C-H activation. nih.gov This directing ability of the pyridyl nitrogen could facilitate reactions at the ortho C-H bond of an aryl group attached to the maleimide nitrogen, or potentially at the C-H bonds of the methyl group on the maleimide ring, although the latter is less common.

A hypothetical ruthenium(II)-mediated domino reaction could involve an initial C-H activation, followed by coupling with an alkyne or an alkene. This could lead to the formation of new fused ring systems. For instance, a reaction with a diarylacetylene could potentially proceed through a ruthenacycle intermediate to form a polycyclic aromatic system incorporating the pyridine ring. Research on related N-aryl-2-aminopyridines has shown that [Ru(p-cymene)Cl2]2 can catalyze the synthesis of indole (B1671886) derivatives from reactions with sulfoxonium ylides. rsc.org

Given the complexity and novelty of such transformations, predicting the exact outcome for this compound is speculative. However, the potential for ruthenium catalysis to unlock novel reactivity patterns remains a compelling area for future investigation.

Interplay Between Maleimide and Bromopyridine Reactivities

The presence of two distinct reactive sites in this compound—the electrophilic double bond of the maleimide and the C-Br bond of the pyridine ring—gives rise to challenges and opportunities in chemoselectivity.

Chemoselectivity Challenges in Dual-Functionalized Systems

The primary challenge in the chemistry of this compound is controlling which functional group reacts in the presence of a given reagent. The maleimide moiety is a classic Michael acceptor, readily undergoing conjugate addition with soft nucleophiles like thiols. Conversely, the bromopyridine unit is a substrate for transition metal-catalyzed cross-coupling reactions.

A significant chemoselectivity issue arises when a reagent has the potential to react with both sites. For example, a thiol in the presence of a palladium catalyst and a base could potentially undergo both Michael addition to the maleimide and a palladium-catalyzed thiolation at the C-Br bond. The outcome would depend on the relative rates of these two processes, which can be influenced by factors such as the nature of the catalyst, the solvent, and the temperature.

Similarly, organometallic reagents used in cross-coupling reactions could potentially add to the maleimide double bond. Careful selection of reaction conditions is therefore crucial to favor one transformation over the other.

Applications As a Synthetic Intermediate for Advanced Molecular Architectures

Use in Bioconjugation Chemistry

The methylmaleimide group is a well-established and highly efficient functional group for bioconjugation, primarily due to its specific reactivity towards thiol groups, which are present in the amino acid cysteine. acs.orgaxispharm.com This high degree of selectivity allows for the precise modification of proteins and peptides under mild, physiological conditions, making N-(5-bromopyridin-2-yl)-methylmaleimide a potentially powerful tool in chemical biology. mdpi.com

Site-Specific Labeling and Modification Strategies

Site-specific labeling of proteins is crucial for understanding their function, dynamics, and interactions without perturbing their native structure. nih.govrsc.org The methylmaleimide moiety of this compound can readily undergo a Michael addition reaction with the thiol side chain of a cysteine residue, forming a stable thioether bond. axispharm.com This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than its reaction with amines at a neutral pH. axispharm.com

This specificity allows for the targeted modification of proteins at genetically or naturally occurring cysteine residues. rsc.orgfrontiersin.org For proteins with a single accessible cysteine, this leads to a homogeneously labeled population of molecules, which is critical for applications ranging from therapeutic antibody-drug conjugates (ADCs) to advanced imaging agents. axispharm.comnih.gov

Table 1: General Conditions for Thiol-Maleimide Conjugation

ParameterConditionRationale
pH 6.5 - 7.5Optimizes the reactivity of the thiol group while minimizing side reactions with amines.
Temperature 4 - 25 °CMild temperatures preserve the native structure and function of the protein.
Solvent Aqueous buffers (e.g., PBS)Maintains the stability of the biomolecule. Co-solvents like DMSO may be used to dissolve the maleimide (B117702) reagent.
Maleimide Excess 5-20 fold molar excessDrives the reaction to completion.
Reaction Time 1 - 4 hoursTypically sufficient for high conjugation efficiency.

This table presents typical conditions for the conjugation of maleimide-functionalized compounds to cysteine-containing biomolecules.

Recent advancements in maleimide chemistry have led to the development of "next-generation maleimides" that address the potential for retro-Michael reactions, where the thioether bond can reverse. While this compound represents a classical maleimide structure, its application would benefit from awareness of these stability considerations, particularly for in vivo applications where the bioconjugate is exposed to other thiols like glutathione. nih.govresearchgate.net

Development of Functional Probes

The bifunctional nature of this compound makes it an excellent scaffold for the creation of functional probes. The methylmaleimide serves as the "warhead" for attaching the probe to a target biomolecule, while the bromopyridine end can be further functionalized.

The bromine atom on the pyridine (B92270) ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.commdpi.comresearchgate.net This allows for the attachment of a wide array of functional moieties, including:

Fluorophores: For creating fluorescent probes to visualize and track proteins in living cells.

Biotin tags: For use in affinity purification and detection assays.

Cross-linking agents: To study protein-protein interactions.

Therapeutic agents: For the development of targeted drug delivery systems.

For instance, a fluorescent dye containing a boronic acid group could be coupled to the bromopyridine ring via a Suzuki reaction. The resulting fluorescently-labeled this compound could then be used to specifically label a cysteine-containing protein of interest for imaging studies.

Table 2: Potential Functional Probes Derived from this compound

Functional MoietyCoupling ReactionPotential Application
Fluorescent Dye (e.g., coumarin, rhodamine)Suzuki or SonogashiraFluorescence microscopy, FRET studies
BiotinBuchwald-Hartwig AminationWestern blotting, ELISA, pull-down assays
Polyethylene Glycol (PEG)Etherification (via a linker)Improving solubility and pharmacokinetics
Cytotoxic DrugVariousAntibody-Drug Conjugates (ADCs)

This table illustrates the potential for creating diverse functional probes by modifying the bromopyridine moiety of the title compound.

The development of such probes is instrumental in chemical proteomics for the quantitative analysis of cysteine reactivity and for identifying potential drug targets. nih.govacs.org By using this compound as a starting point, researchers can generate a library of probes with different functionalities to investigate a wide range of biological questions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(5-bromopyridin-2-yl)-methylmaleimide, both ¹H and ¹³C NMR spectroscopy are employed to elucidate its precise molecular structure.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the 5-bromopyridin-2-yl group and the methylmaleimide moiety. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at position 6 of the pyridine ring is expected to be a doublet, coupling with the proton at position 4. The proton at position 4 would likely appear as a doublet of doublets, coupling with the protons at positions 3 and 6. The proton at position 3 would also be a doublet, coupling with the proton at position 4. The methyl group attached to the maleimide (B117702) ring would exhibit a singlet in the upfield region (δ 2.0-3.0 ppm). The vinyl proton on the maleimide ring would appear as a singlet further downfield.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule would be observed. The carbonyl carbons of the maleimide group are characteristically found in the highly deshielded region of the spectrum (δ 160-180 ppm). The aromatic carbons of the pyridine ring and the vinyl carbons of the maleimide ring would resonate in the δ 110-160 ppm range. The carbon atom bonded to the bromine atom would show a chemical shift influenced by the halogen. The methyl carbon would be observed in the upfield region of the spectrum (δ 15-30 ppm).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.6d~2.5H-6 (pyridine)
~8.0dd~8.5, 2.5H-4 (pyridine)
~7.5d~8.5H-3 (pyridine)
~6.8s-Maleimide CH
~2.2s-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O (imide)
~150C-2 (pyridine)
~148C-6 (pyridine)
~140C-4 (pyridine)
~135C=C (maleimide)
~120C-5 (pyridine)
~115C-3 (pyridine)
~20CH₃

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A patent describing the synthesis of this compound reports a mass spectrometry result of m/z 267 and 269 for the protonated molecule [M+H]⁺, which is consistent with the expected molecular weight. google.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include the cleavage of the N-pyridinyl bond, loss of the methyl group, or fragmentation of the maleimide ring, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

m/z (amu)Ion
267/269[M+H]⁺
289/291[M+Na]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of this compound would display several key absorption bands. The most prominent would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide functional group, typically appearing in the range of 1700-1780 cm⁻¹. The C=C stretching vibrations of the aromatic pyridine ring and the maleimide ring would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would likely appear in the 1200-1350 cm⁻¹ range. The presence of the C-Br bond would be indicated by an absorption band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~1710C=O stretch (imide)
~1580C=C stretch (aromatic)
~1300C-N stretch
~550C-Br stretch

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would provide a detailed structural model. This would confirm the connectivity of the atoms and reveal the planarity of the maleimide ring and the pyridine ring. Furthermore, it would elucidate the dihedral angle between the two ring systems, which is a key conformational feature. Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, would also be identified, providing insights into the crystal packing. While no crystal structure for the title compound is publicly available, analysis of a related compound, N,N′-Bis(5-bromopyridin-2-yl)methanediamine, reveals a V-shaped structure with specific hydrogen bonding interactions that dictate its crystal packing. nih.gov This highlights the type of detailed structural information that X-ray crystallography can provide.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed. This would involve using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape. The compound would be detected using a UV detector, likely at a wavelength where the aromatic system exhibits strong absorbance. A pure sample would show a single major peak in the chromatogram. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions. The purity would be determined by integrating the area of the major peak and comparing it to the total area of all peaks in the chromatogram.

Computational Chemistry and Mechanistic Modeling

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.

For N-(5-bromopyridin-2-yl)-methylmaleimide, DFT calculations can provide deep insights into its reactivity, especially concerning the electrophilic maleimide (B117702) ring. A common reaction involving maleimides is the Michael addition, a crucial reaction in bioconjugation chemistry where a nucleophile, such as a thiol from a cysteine residue, attacks one of the carbon atoms of the double bond.

DFT studies would typically involve:

Geometry Optimization: Calculating the lowest energy structure of the reactants (this compound and a model nucleophile like methanethiol), the intermediate, the transition state, and the final product.

Transition State Search: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Methods like synchronous transit-guided quasi-Newton (STQN) are often employed.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products will have all positive vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Plotting the relative energies of all calculated species to create a reaction energy profile, which illustrates the thermodynamics and kinetics of the reaction.

These calculations can reveal how the electronic properties of the 5-bromopyridin-2-yl group influence the reactivity of the maleimide double bond. The electron-withdrawing nature of the pyridine (B92270) ring and the bromine atom is expected to enhance the electrophilicity of the maleimide, making it more susceptible to nucleophilic attack. DFT can quantify this effect by calculating the activation energy barrier and comparing it to that of other N-substituted maleimides. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for Michael Addition to this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + CH₃SH0.00
Transition StateThiol addition to the maleimide double bond+12.5
IntermediateThioether adduct (zwitterionic)-5.2
ProductFinal thioether adduct (after proton transfer)-21.8

Note: These values are illustrative and represent a typical profile for such a reaction.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule moves, vibrates, and changes shape in different environments (e.g., in a solvent). nih.gov

For this compound, a key structural feature is the rotatable single bond connecting the pyridine ring to the maleimide nitrogen. The relative orientation of these two rings can significantly impact the molecule's properties, including its solubility, crystal packing, and interaction with biological targets.

A typical MD simulation protocol would involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can reveal the most stable conformations (rotamers) and the energy barriers between them. nih.gov For instance, one could analyze the dihedral angle between the pyridine and maleimide rings to determine the preferred rotational state and the flexibility of this linkage. This information is crucial for understanding how the molecule might adapt its shape upon binding to a protein or other receptor. nih.gov

Table 2: Illustrative Conformational Analysis from a Molecular Dynamics Simulation

Conformational StateDihedral Angle Range (Pyridine-N-C-C)Population (%)Description
Conformer A-30° to +30°65%Near-planar orientation, potentially stabilized by π-stacking interactions in aggregates.
Conformer B+60° to +120°15%Twisted orientation.
Conformer C-60° to -120°15%Twisted orientation (mirror image of B).
OtherAll other angles5%Transient, higher-energy states.

Note: Data is hypothetical, based on typical findings for N-aryl substituted cyclic imides.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov By building a mathematical model, one can predict the reactivity of new, unsynthesized compounds based solely on their structural features. researchgate.net

To develop a QSRR model for a series of N-(substituted-pyridin-2-yl)-methylmaleimides, including the 5-bromo derivative, one would:

Dataset Assembly: Synthesize or computationally generate a series of analogues with different substituents on the pyridine ring.

Reactivity Measurement: Experimentally measure a reactivity parameter for each compound, such as the rate constant for a reaction with a standard nucleophile.

Descriptor Calculation: Calculate a variety of molecular descriptors for each compound using computational chemistry software. These descriptors quantify various aspects of the molecule's structure and electronic properties (e.g., steric, electronic, topological).

Model Building: Use statistical methods, such as Multiple Linear Regression (MLR), to build an equation that correlates the calculated descriptors with the measured reactivity. nih.gov

For this compound, relevant descriptors might include the partial charge on the maleimide carbons, the Lowest Unoccupied Molecular Orbital (LUMO) energy, molecular weight, and descriptors related to the substituent's electronic effect (like the Hammett constant). A lower LUMO energy generally correlates with higher reactivity toward nucleophiles.

Table 3: Example Molecular Descriptors for a Hypothetical QSRR Model

Compound Substituent (on Pyridine)LUMO Energy (eV)Partial Charge on C=CLogPPredicted Reactivity (Arbitrary Units)
5-H-1.54+0.181.854.5
5-CH₃-1.49+0.172.354.1
5-Cl-1.68+0.192.566.2
5-Br -1.71 +0.19 2.68 6.5
5-NO₂-2.15+0.221.709.8

Note: This table contains hypothetical data to illustrate the concept of QSRR modeling.

Prediction of Reactivity and Selectivity Profiles

The ultimate goal of computational modeling is often to predict the chemical behavior of a molecule before it is synthesized or tested. By integrating insights from DFT, MD, and QSRR, a comprehensive reactivity and selectivity profile for this compound can be established.

Reactivity Prediction: The reactivity of the maleimide moiety is primarily governed by the electronic influence of the N-substituent. DFT calculations of the LUMO energy and partial atomic charges on the double-bond carbons can provide a direct, quantitative measure of its electrophilicity. researchgate.net As suggested by the hypothetical QSRR model, the electron-withdrawing 5-bromopyridin-2-yl group is expected to make the maleimide ring highly reactive towards nucleophiles compared to N-alkyl or N-phenyl maleimides. mdpi.com

Selectivity Prediction: Selectivity refers to which site of a molecule preferentially reacts.

Regioselectivity: In reactions like Diels-Alder, where the maleimide acts as a dienophile, DFT can be used to calculate the activation energies for different possible cycloaddition pathways, predicting the favored regio- and stereoisomer. rsc.org

Chemoselectivity: The molecule possesses multiple potentially reactive sites: the maleimide double bond, the pyridine ring (which can be involved in C-H functionalization), and the C-Br bond (susceptible to cross-coupling reactions). Computational models can predict which site is most likely to react under specific conditions. For example, frontier molecular orbital analysis (examining the HOMO and LUMO) can indicate whether a reaction is likely to be orbitally controlled (like cycloadditions) or charge-controlled (like nucleophilic attack). A multitask prediction model based on machine learning could also be employed to assess the likelihood of reaction at different sites under various C-H functionalization conditions. rsc.orgchemrxiv.org

By combining these computational approaches, researchers can gain a detailed, predictive understanding of the chemical properties of this compound, accelerating its development for various applications.

Future Research Avenues and Prospects

Development of Novel Catalytic Systems for Transformations

The functionalization of N-(5-bromopyridin-2-yl)-methylmaleimide can be significantly advanced through the development of innovative catalytic systems. The presence of the bromine atom on the pyridine (B92270) ring and the electrophilic double bond of the maleimide (B117702) group offer two distinct handles for catalytic modification.

Future research could focus on the application of transition-metal catalysis for cross-coupling reactions at the bromopyridine moiety. While palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are established methods for the functionalization of halopyridines, the development of novel catalysts with enhanced activity and selectivity for this specific substrate would be a valuable pursuit. For instance, exploring catalysts based on earth-abundant metals like iron, copper, or nickel could offer more sustainable and economical alternatives to precious metal catalysts.

Furthermore, the development of catalytic systems for the asymmetric functionalization of the maleimide double bond is a significant area for exploration. Chiral Lewis acids or organocatalysts could be employed to catalyze enantioselective reactions, such as Michael additions or Diels-Alder reactions, providing access to chiral derivatives with potential applications in asymmetric synthesis and medicinal chemistry.

Potential Catalytic Transformation Catalyst Type Target Moiety Potential Outcome
Suzuki-Miyaura CouplingPalladium, Nickel, or Copper-based catalysts5-bromopyridin-2-ylIntroduction of aryl or vinyl groups
Buchwald-Hartwig AminationPalladium or Copper-based catalysts5-bromopyridin-2-ylFormation of C-N bonds
Asymmetric Michael AdditionChiral organocatalysts or metal complexesMethylmaleimideEnantioselective C-C bond formation
Asymmetric Diels-Alder ReactionChiral Lewis acidsMethylmaleimideDiastereo- and enantioselective cycloaddition

Exploration of New Reaction Pathways and Multi-Component Reactions

The unique combination of a bromopyridine and a maleimide functionality within the same molecule opens up possibilities for exploring novel reaction pathways and multi-component reactions (MCRs).

One avenue of research could involve intramolecular cyclization reactions. Under suitable catalytic conditions, it might be possible to induce a reaction between the pyridine ring and the maleimide moiety, potentially leading to the formation of novel heterocyclic scaffolds. Additionally, the reactivity of the maleimide double bond can be harnessed in various cycloaddition reactions beyond the Diels-Alder reaction, such as [3+2] cycloadditions with azides or nitrile oxides to generate spirocyclic compounds.

Multi-component reactions, which allow for the formation of complex molecules from three or more starting materials in a single step, represent a highly efficient and atom-economical approach to chemical synthesis. organic-chemistry.org Future work could focus on designing MCRs that incorporate this compound as a key building block. For example, a Passerini or Ugi-type reaction could potentially involve the maleimide carbonyl group, leading to the rapid generation of a library of complex derivatives. The development of novel MCRs involving both the bromopyridine and maleimide functionalities would be a particularly exciting prospect.

Design and Synthesis of this compound-Derived Functional Materials

The inherent reactivity of the maleimide group makes this compound an attractive monomer for the synthesis of functional polymers and materials. grafiati.com Maleimides are known to undergo facile "click" reactions with thiols, which is a highly efficient and selective conjugation method. nih.gov

Future research could explore the polymerization of this compound, either through free-radical polymerization of the maleimide double bond or through cross-coupling polymerization reactions involving the bromine atom. The resulting polymers would possess pendant pyridine units, which could be further functionalized or used to coordinate with metal ions, leading to the formation of novel coordination polymers or metallo-supramolecular assemblies.

Furthermore, the maleimide moiety can be used to graft the molecule onto surfaces or biomolecules. For instance, conjugation to thiol-containing polymers or proteins could lead to the development of new biomaterials with tailored properties. The bromopyridine unit could then serve as a site for further modification, allowing for the creation of multifunctional materials.

Material Type Synthetic Strategy Key Functional Group Potential Application
HomopolymersFree-radical polymerizationMethylmaleimideSpecialty plastics, coatings
CopolymersCopolymerization with other monomersMethylmaleimideTunable material properties
Coordination PolymersSelf-assembly with metal ionsPyridine nitrogenCatalysis, gas storage
BioconjugatesThiol-maleimide click chemistryMethylmaleimideDrug delivery, biosensors
Surface ModificationGrafting onto thiol-functionalized surfacesMethylmaleimideSmart materials, electronics

Sustainable and Green Chemistry Approaches to Synthesis and Reactivity

Future research should prioritize the development of sustainable and green chemistry approaches for the synthesis and subsequent reactions of this compound. This aligns with the growing need for environmentally benign chemical processes in both academia and industry. nih.gov

The synthesis of N-substituted maleimides often involves a two-step process starting from maleic anhydride (B1165640) and a primary amine, followed by a cyclization/dehydration step. tandfonline.comdoaj.org Green chemistry principles can be applied to this synthesis by exploring the use of safer solvents, such as water or bio-based solvents, and by employing energy-efficient reaction conditions, for example through the use of microwave irradiation. tandfonline.com The development of a one-pot synthesis from readily available starting materials would also be a significant advancement in terms of process efficiency and waste reduction.

For the subsequent transformations of this compound, the focus should be on developing catalytic methods that minimize waste and avoid the use of hazardous reagents. This includes the use of recyclable catalysts, performing reactions in aqueous media, and exploring solvent-free reaction conditions. The principles of atom economy can be maximized through the design of addition reactions and multi-component reactions that incorporate all atoms from the starting materials into the final product. organic-chemistry.org Various techniques have been developed to create novel pyridine derivatives, such as multicomponent one-pot reactions, green catalysts, environmentally friendly solvents, solvent-free synthesizing, ultrasonic production, and microwave-assisted synthesis. nih.govresearchgate.net

Green Chemistry Principle Application to this compound
Use of Safer Solvents Exploring synthesis and reactions in water or bio-derived solvents.
Energy Efficiency Employing microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.com
Waste Prevention Designing one-pot syntheses and high-yield reactions.
Atom Economy Focusing on addition reactions and multi-component reactions. organic-chemistry.org
Catalysis Developing recyclable and earth-abundant metal catalysts.

Q & A

Basic: What are the optimized synthetic routes for N-(5-bromopyridin-2-yl)-methylmaleimide?

Answer:
The compound is synthesized via refluxing citraconic anhydride with 2-amino-5-bromopyridine in toluene, achieving a 71% yield. Key steps include:

  • Reaction Conditions: Reflux overnight in toluene, followed by filtration and vacuum concentration .
  • Isomer Formation: The reaction produces a 1:5 ratio of 2-methyl and 3-methylmaleamide isomers, detectable via mass spectrometry (MS: m/z 267, 269 [M+H]+) .
  • Workup: Neutralization with 1N HCl induces precipitation, enabling isolation of the product .

Basic: How is this compound characterized structurally and analytically?

Answer:
Characterization involves:

  • Mass Spectrometry (MS): Primary identification via [M+H]+ peaks at m/z 267 and 269 .
  • Chromatography: HPLC or LCMS to resolve and quantify isomeric products (e.g., 1:5 isomer ratio) .
  • Spectroscopy: NMR (e.g., 1^1H-NMR) to confirm regiochemistry and purity, though specific data for this compound is inferred from structurally related maleimides .

Advanced: What factors influence regioselectivity during the synthesis of methylmaleamide isomers?

Answer:
The 1:5 isomer ratio arises from:

  • Steric Effects: Bulky substituents on the maleimide ring favor the 3-methyl isomer due to reduced steric hindrance .
  • Electronic Effects: Electron-withdrawing groups on the pyridine moiety may direct nucleophilic attack.
  • Optimization Strategies: Adjusting solvent polarity (e.g., switching to DMF) or temperature may shift selectivity. Computational modeling (e.g., DFT) can predict regiochemical outcomes .

Advanced: How does the methyl substituent on maleimide impact Diels-Alder reactivity and selectivity?

Answer:
Methylmaleimide derivatives exhibit unique reactivity:

  • Endo Preference: Methylmaleimide shows a 6:4 endo:exo selectivity in Diels-Alder reactions, contrasting with unsubstituted maleimides, which are exo-selective. This is attributed to steric and electronic modulation .
  • Methodology: Screen dienophiles under controlled conditions (e.g., room temperature, 24 hr). Monitor reaction progress via 1^1H-NMR or LCMS to assess kinetic vs. thermodynamic control .

Advanced: What crystallographic methods are recommended for resolving the structure of this compound?

Answer:

  • Data Collection: High-resolution X-ray diffraction for small-molecule crystals.
  • Software: Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) due to robustness in handling twinned data or high-resolution datasets .
  • Validation: Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Advanced: How can isomer-specific biological activity be studied for this compound?

Answer:

  • Isomer Separation: Employ preparative HPLC or chiral column chromatography to isolate 2-methyl and 3-methyl isomers .
  • Activity Assays: Test isolated isomers in enzyme inhibition or receptor-binding assays (e.g., kinase profiling).
  • Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict isomer-specific interactions with biological targets, guided by crystallographic data .

Advanced: What analytical challenges arise in quantifying degradation products under varying pH conditions?

Answer:

  • Stability Testing: Incubate the compound in buffered solutions (pH 2–12) and monitor via LCMS.
  • Degradation Pathways: Acidic conditions may hydrolyze the maleimide ring, while alkaline conditions could de-brominate the pyridine moiety.
  • Quantification: Use internal standards (e.g., deuterated analogs) for accurate MS-based quantification .

Advanced: How can computational tools predict the reactivity of this compound in click chemistry?

Answer:

  • DFT Calculations: Model transition states for reactions like thiol-maleimide conjugation or cycloadditions.
  • Solvent Effects: Include implicit solvent models (e.g., COSMO-RS) to simulate reaction environments.
  • Validation: Compare computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

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Feasible Synthetic Routes

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N-(5-bromopyridin-2-yl)-methylmaleimide
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N-(5-bromopyridin-2-yl)-methylmaleimide

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